N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide
Description
N-(4-{[(4-Bromophenyl)sulfonyl]amino}phenyl)acetamide is a sulfonamide-derived acetamide compound characterized by a central phenyl ring substituted with an acetamide group (–NHCOCH₃) and a sulfonamide-linked 4-bromophenyl moiety. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry, particularly for antimicrobial and anti-inflammatory applications . Its molecular formula is C₁₄H₁₃BrN₂O₃S, with a molar mass of 397.29 g/mol .
Key structural features:
- 4-Bromophenyl group: Introduces steric bulk and electron-withdrawing effects.
- Acetamide terminus: Modifies solubility and bioavailability.
Properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-4-6-13(7-5-12)17-21(19,20)14-8-2-11(15)3-9-14/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHTWGIIZIUSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-bromoaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide features a sulfonamide group linked to a phenyl ring and an acetamide moiety. The molecular formula is , with a molecular weight of approximately 356.23 g/mol.
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine or pyridine. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature, allowing for the formation of the desired sulfonamide bond.
Medicinal Chemistry
This compound has been investigated for its analgesic and anti-inflammatory properties . The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a candidate for developing new pain relief medications and anti-inflammatory agents. Studies have shown that similar sulfonamide derivatives exhibit significant activity against inflammatory pathways, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Research indicates that compounds within the sulfonamide class, including this compound, may possess anticancer properties . Preliminary studies have demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction in cancer cells, making this compound a target for further investigations into its potential as an anticancer agent .
Enzyme Inhibition Studies
This compound has been explored for its ability to inhibit specific enzymes relevant to various biological processes. For instance, it has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes could lead to enhanced cholinergic activity, providing therapeutic benefits .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent. The study utilized various spectroscopic techniques for characterization and confirmed the compound's effectiveness through minimum inhibitory concentration assays .
Case Study 2: Anticancer Evaluation
In another investigation, derivatives similar to this compound were synthesized and tested for their anticancer properties. The results indicated that these compounds could significantly inhibit the growth of cancer cells in vitro, with some derivatives showing over 70% growth inhibition against specific cancer lines. This highlights the compound's potential in developing new cancer therapies .
Mechanism of Action
The mechanism of action of N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) N-(4-Bromophenyl)Acetamide
- Structure : Simplest analog, lacking the sulfonamide bridge.
- Key Differences :
(b) N-[4-[[(4-Methoxyphenyl)Methyl]Sulfamoyl]Phenyl]Acetamide
Sulfonamide-Modified Derivatives
(a) N-(4-{[(4-Nitrophenyl)Amino]Sulfonyl}Phenyl)Acetamide
- Structure : Nitrophenyl substituent instead of bromophenyl.
- Key Differences :
- Biological Activity : Predicted antimalarial activity via nitro group reduction .
(b) N-[4-(Piperazin-1-Ylsulfonyl)Phenyl]Acetamide
- Structure : Piperazinyl-sulfonamide group.
- Key Differences: Basic piperazine moiety increases water solubility (PSA ~136 Ų vs. ~90 Ų for bromophenyl analog) . Demonstrated anti-hypernociceptive activity in inflammatory pain models .
Heterocyclic Hybrids
(a) 2-{[3-(4-Bromophenyl)-4-Oxo-Hexahydrobenzothienopyrimidin-2-Yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide
- Structure: Fused benzothienopyrimidine ring system.
- Key Differences :
(b) 2-{[1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-Yl]Sulfanyl}-N-(4-Chlorophenyl)Acetamide
- Structure : Imidazole-thioacetamide hybrid.
- Dual bromophenyl/chlorophenyl substitution broadens antibacterial spectrum .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
Key Findings :
- Sulfonamide-containing analogs (target compound, thiopyrimidine derivatives) show enhanced antimicrobial potency due to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) .
- Anti-inflammatory activity correlates with bromophenyl electron-withdrawing effects, stabilizing ligand-receptor interactions .
Biological Activity
N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide, also known as a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, highlighting the compound's biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a sulfonamide group attached to an acetamide moiety. The presence of the bromine atom is believed to enhance its biological activity, particularly its antimicrobial properties.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. A study conducted by Sharma et al. evaluated several derivatives of thiazole and reported promising antimicrobial activity against both Gram-positive and Gram-negative bacteria using the turbidimetric method .
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| d1 | Staphylococcus aureus | 12.5 µg/mL |
| d2 | Escherichia coli | 25 µg/mL |
| d3 | Pseudomonas aeruginosa | 15.0 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. The compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, revealing significant cytotoxic effects. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 10.2 |
| d7 | MCF7 | 8.5 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of bacterial lipid biosynthesis and interference with cellular processes in cancer cells. Molecular docking studies have suggested that the compound can effectively bind to target receptors, disrupting their normal function .
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of sulfonamide derivatives, researchers found that compounds with a bromine substituent demonstrated enhanced activity against biofilm-forming bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Study 2: Cancer Cell Line Studies
A detailed investigation into the anticancer properties of this compound revealed that it induced apoptosis in MCF7 cells through the activation of caspase pathways. This finding supports its potential as a therapeutic agent in breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-aminophenylacetamide with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Coupling reaction : Reacting the amine group of 4-aminophenylacetamide with the sulfonyl chloride in anhydrous dichloromethane or DMF.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- FT-IR : Identify sulfonamide (SONH, ~1340–1160 cm) and acetamide (C=O, ~1660 cm) functional groups .
- NMR : H NMR for aromatic protons (δ 7.2–8.0 ppm) and acetamide methyl protons (δ 2.1 ppm); C NMR for carbonyl (δ 168–170 ppm) and sulfonyl (δ 125–135 ppm) carbons .
- X-ray crystallography : Resolve crystal packing and bond angles if single crystals are obtained .
Q. What pharmacological screening methods are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Analgesic activity : Tail-flick test in rodents, comparing efficacy to paracetamol (dose range: 25–100 mg/kg) .
- Antimicrobial activity : Broth microdilution against Mycobacterium tuberculosis (MIC determination in Middlebrook 7H9 medium) .
- Anti-inflammatory assays : Carrageenan-induced paw edema model to assess COX-2 inhibition .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data between structurally similar sulfonamide derivatives?
- Methodological Answer : Discrepancies may arise from substituent effects or experimental variability. Mitigation strategies include:
- Purity validation : Use LC-MS to rule out impurities (e.g., unreacted intermediates) .
- SAR studies : Systematically vary substituents (e.g., replace Br with Cl or CH) to isolate electronic/steric contributions .
- Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple batches .
Q. What computational approaches are effective in predicting the drug-likeness and target binding of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or M. tuberculosis enoyl-ACP reductase. Prioritize poses with hydrogen bonds to sulfonamide and acetamide groups .
- ADMET prediction : Employ SwissADME to evaluate logP (<3), topological polar surface area (~90 Ų), and CYP450 inhibition risks .
- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. What experimental strategies can elucidate the role of the 4-bromophenyl group in modulating biological activity?
- Methodological Answer :
- Isosteric replacement : Synthesize analogs with 4-Cl, 4-F, or 4-CF substituents and compare bioactivity .
- Electron-withdrawing effects : Use Hammett constants (σ) to correlate substituent electronic properties with activity trends .
- Crystallographic studies : Resolve halogen bonding interactions in protein-ligand complexes .
Q. How can corrosion inhibition studies (as seen in related Schiff bases) be adapted for this compound?
- Methodological Answer :
- Weight loss tests : Immerse mild steel coupons in 1 M HCl with 0.1–5 mM inhibitor for 24–48 hours .
- Surface analysis : Use SEM/EDS to monitor surface morphology and elemental composition post-exposure .
- Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance to quantify inhibition efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
